![molecular formula C6H9NO2 B1642169 5-Methoxy-3-oxopentanenitrile CAS No. 97820-87-6](/img/structure/B1642169.png)
5-Methoxy-3-oxopentanenitrile
Overview
Description
“5-Methoxy-3-oxopentanenitrile” is a chemical compound with the molecular formula C6H9NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “5-Methoxy-3-oxopentanenitrile” involves 9 heavy atoms and has a molar refractivity of 31.99 . The structure can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and 3D model viewers .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-Methoxy-3-oxopentanenitrile” can be analyzed using various techniques . The compound has a high GI absorption, is BBB permeant, and is not a substrate for various cytochrome P450 enzymes . It has a consensus Log Po/w of 0.3 and a bioavailability score of 0.55 .
Scientific Research Applications
Preparation of Selective Butyrylcholinesterase Inhibitors
“5-Methoxy-3-oxopentanenitrile” is used as a reactant for the preparation of (-)- and (+)-debromoflustramine B and its analogues. These compounds are known to be selective butyrylcholinesterase inhibitors .
Synthesis of Potent MAPKAP-K2 Inhibitors
This compound is also used in the preparation of carboline analogs, which are potent MAPKAP-K2 inhibitors . MAPKAP-K2 is a kinase involved in cellular stress response, and inhibitors of this enzyme have potential therapeutic applications.
Development of Aldose Reductase Inhibitors
“5-Methoxy-3-oxopentanenitrile” is used in the synthesis of indole-N-acetic acid derivatives. These derivatives are known to inhibit aldose reductase, an enzyme implicated in diabetic complications .
Drug Discovery
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. “5-Methoxy-3-oxopentanenitrile” could potentially be used in the synthesis of isoxazole derivatives .
Eco-friendly Synthetic Strategies
Given the significance of isoxazole in drug discovery, it’s imperative to develop new eco-friendly synthetic strategies. “5-Methoxy-3-oxopentanenitrile” could potentially be used in such metal-free synthetic routes .
Therapeutic Applications of 5-MeO-DMT
Although not directly related to “5-Methoxy-3-oxopentanenitrile”, it’s worth noting that 5-MeO-DMT, a compound with a similar methoxy group, has been studied for its potential therapeutic applications. For example, it has been found that intranasal administration of 5-MeO-DMT produces a gentle experience with a slow onset and longer duration .
Mechanism of Action
Target of Action
It’s worth noting that the compound’s structure suggests potential interactions with various biological targets .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving similar structures or functional groups .
Result of Action
Based on its structure, it may potentially interact with various cellular targets and exert diverse effects .
Safety and Hazards
properties
IUPAC Name |
5-methoxy-3-oxopentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-9-5-3-6(8)2-4-7/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVARHUSTHBTMJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.